(3-(Benzyloxy)-5-fluorophenyl)boronic acid, pinacol ester
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Overview
Description
(3-(Benzyloxy)-5-fluorophenyl)boronic acid, pinacol ester: is a boronic ester derivative that has garnered interest in various fields of research due to its unique chemical properties. This compound is characterized by the presence of a benzyloxy group, a fluorine atom, and a boronic acid ester moiety, making it a versatile building block in organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-(Benzyloxy)-5-fluorophenyl)boronic acid, pinacol ester typically involves the reaction of 3-(benzyloxy)-5-fluorophenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the boronic ester. Common dehydrating agents include molecular sieves or anhydrous magnesium sulfate.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (3-(Benzyloxy)-5-fluorophenyl)boronic acid, pinacol ester can undergo oxidation reactions to form the corresponding boronic acid.
Reduction: The compound can be reduced to form the corresponding borane derivative.
Substitution: It can participate in substitution reactions, particularly in the presence of electrophiles, to form various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or sodium periodate can be used under mild conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Electrophilic reagents such as alkyl halides or acyl chlorides can be used in the presence of a base like triethylamine.
Major Products:
Oxidation: The major product is the corresponding boronic acid.
Reduction: The major product is the borane derivative.
Substitution: The major products are various substituted phenylboronic esters.
Scientific Research Applications
Chemistry:
Catalysis: The compound is used as a catalyst in various organic reactions, including Suzuki-Miyaura cross-coupling reactions.
Synthesis: It serves as a building block in the synthesis of complex organic molecules.
Biology:
Bioconjugation: The compound is used in the development of bioconjugates for imaging and therapeutic applications.
Protein Labeling: It is employed in the labeling of proteins and other biomolecules.
Medicine:
Drug Development: The compound is investigated for its potential use in the development of new pharmaceuticals, particularly in cancer therapy.
Diagnostics: It is used in the development of diagnostic agents for various diseases.
Industry:
Materials Science: The compound is used in the development of advanced materials, including polymers and nanomaterials.
Sensors: It is employed in the fabrication of sensors for detecting various analytes.
Mechanism of Action
The mechanism of action of (3-(Benzyloxy)-5-fluorophenyl)boronic acid, pinacol ester involves its interaction with specific molecular targets. The boronic acid moiety can form reversible covalent bonds with diols and other nucleophiles, making it useful in various biochemical applications. The benzyloxy and fluorine groups contribute to the compound’s stability and reactivity, allowing it to participate in a wide range of chemical reactions.
Comparison with Similar Compounds
- 3-Benzyloxyphenylboronic acid, pinacol ester
- 3-Chlorophenylboronic acid, pinacol ester
- 3-Nitrophenylboronic acid, pinacol ester
Comparison:
- Uniqueness: (3-(Benzyloxy)-5-fluorophenyl)boronic acid, pinacol ester is unique due to the presence of both a benzyloxy group and a fluorine atom, which enhance its reactivity and stability compared to other similar compounds.
- Reactivity: The fluorine atom increases the compound’s electrophilicity, making it more reactive in certain chemical reactions.
- Applications: The compound’s unique structure allows it to be used in a broader range of applications, particularly in medicinal chemistry and materials science.
Properties
IUPAC Name |
2-(3-fluoro-5-phenylmethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22BFO3/c1-18(2)19(3,4)24-20(23-18)15-10-16(21)12-17(11-15)22-13-14-8-6-5-7-9-14/h5-12H,13H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAVUCVNUXHFOPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)F)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22BFO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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